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molecular formula C12H17FN2O2 B8657279 2-Fluoro-4-(2-morpholin-4-yl-ethoxy)aniline

2-Fluoro-4-(2-morpholin-4-yl-ethoxy)aniline

Cat. No. B8657279
M. Wt: 240.27 g/mol
InChI Key: MBDPHLCGMHSIKM-UHFFFAOYSA-N
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Patent
US08481568B2

Procedure details

A mixture of 4-[2-(3-fluoro-4-nitro-phenoxy)-ethyl]-morpholine (2.4 g, 8.9 mmol) and 5% Pd—C (0.3 g) in ethyl acetate (70 mL) was shaken under 50 psi of hydrogen for 20 hours. The mixture was filtered through Celite and evaporated, providing 2.0 g of the product, in 94% yield; 1H NMR (DMSO-d6) δ 2.44 (t, J=4.5, 4H), 2.62 (t, J=5.8 Hz, 2H), 3.57 (t, J=4.5, 4H), 3.95 (t, J=5.8 Hz, 2H), 6.50-6.55 (m, 1H), 6.52-6.72 (m, 2H).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][C:16]=1[N+:17]([O-])=O)[O:5][CH2:6][CH2:7][N:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1.[H][H]>C(OCC)(=O)C.[Pd]>[F:1][C:2]1[CH:3]=[C:4]([O:5][CH2:6][CH2:7][N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[CH:14]=[CH:15][C:16]=1[NH2:17]

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
FC=1C=C(OCCN2CCOCC2)C=CC1[N+](=O)[O-]
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)OCCN1CCOCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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